molecular formula C17H22N2O4S B11441046 Dimethyl 2-{[(4-methylpiperidin-1-yl)carbonothioyl]amino}terephthalate

Dimethyl 2-{[(4-methylpiperidin-1-yl)carbonothioyl]amino}terephthalate

Cat. No.: B11441046
M. Wt: 350.4 g/mol
InChI Key: RWALUWXUBQXUEQ-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-[(4-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE is an organic compound that features a benzene ring substituted with two methyl groups and a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[(4-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE typically involves the following steps:

    Formation of the piperidine derivative: This can be achieved by reacting piperidine with methyl iodide in the presence of a base such as sodium hydroxide.

    Coupling with benzene derivative: The piperidine derivative is then coupled with a benzene ring substituted with two methyl groups and carboxylate groups. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[(4-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-DIMETHYL 2-[(4-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[(4-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-DIMETHYLPIPERAZINE: Another piperidine derivative with similar structural features.

    4-METHYLPIPERIDINE: A simpler piperidine derivative with a single methyl group.

Uniqueness

1,4-DIMETHYL 2-[(4-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of both piperidine and benzene moieties. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

dimethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C17H22N2O4S/c1-11-6-8-19(9-7-11)17(24)18-14-10-12(15(20)22-2)4-5-13(14)16(21)23-3/h4-5,10-11H,6-9H2,1-3H3,(H,18,24)

InChI Key

RWALUWXUBQXUEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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